molecular formula C21H22N2O2 B8175945 WSB1 Degrader 1

WSB1 Degrader 1

Cat. No.: B8175945
M. Wt: 334.4 g/mol
InChI Key: AUHCLHXXUVPUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WSB1 Degrader 1: is a potent, orally active degrader of WD repeat and SOCS box-containing 1 (WSB1). This compound has shown significant anti-cancer metastatic effects, making it a promising candidate for cancer treatment research .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of WSB1 Degrader 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.

Industrial Production Methods: : Industrial production methods for this compound are not widely published. it is likely that large-scale synthesis follows similar steps to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: : WSB1 Degrader 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Mechanism of Action

WSB1 Degrader 1 exerts its effects by degrading WSB1, a protein involved in various cellular processes. By degrading WSB1, this compound disrupts the migration capacity of cancer cells, leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein. This, in turn, reverses the expression of downstream F-actin and the formation of membrane ruffles, ultimately inhibiting cancer cell migration .

Properties

IUPAC Name

5,6-bis(4-methoxy-3-methylphenyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13-11-15(5-8-18(13)24-3)17-7-10-20(22)23-21(17)16-6-9-19(25-4)14(2)12-16/h5-12H,1-4H3,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHCLHXXUVPUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C3=CC(=C(C=C3)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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